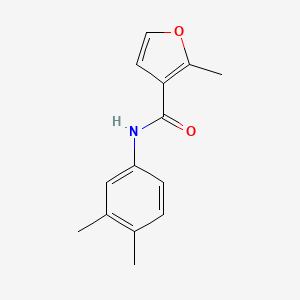
N-(3,4-dimethylphenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a furan derivative that is commonly used as a solvent in various industries, including pharmaceuticals, polymers, and electronics. However, in recent years, DMF has been studied extensively for its potential applications in medicine and biotechnology.
Mécanisme D'action
N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-methyl-3-furamide's anti-inflammatory and immunomodulatory effects are mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to increase the levels of glutathione, a potent antioxidant, in cells. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to promote the differentiation of regulatory T cells, which play a crucial role in immune regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is a stable and non-toxic compound that can be easily synthesized. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is also soluble in various solvents, making it easy to use in experiments. However, N-(3,4-dimethylphenyl)-2-methyl-3-furamide has some limitations for lab experiments. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is sensitive to light and air, and its stability can be affected by storage conditions. N-(3,4-dimethylphenyl)-2-methyl-3-furamide can also interfere with some assays, such as the MTT assay, which measures cell viability.
Orientations Futures
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has shown significant potential for various applications in medicine and biotechnology. Future research could focus on further elucidating N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action and identifying its molecular targets. Future research could also focus on developing new derivatives of N-(3,4-dimethylphenyl)-2-methyl-3-furamide with improved properties. N-(3,4-dimethylphenyl)-2-methyl-3-furamide's potential as a therapy for various diseases could also be explored further in preclinical and clinical studies. Additionally, N-(3,4-dimethylphenyl)-2-methyl-3-furamide's potential applications in other fields, such as materials science and energy storage, could also be investigated.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-methyl-3-furamide is synthesized by the reaction of furfurylamine and 3,4-dimethylbenzoyl chloride in the presence of a base catalyst. The reaction results in the formation of N-(3,4-dimethylphenyl)-2-methyl-3-furamide as a white crystalline solid. The purity of N-(3,4-dimethylphenyl)-2-methyl-3-furamide can be further improved by recrystallization or distillation.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been studied extensively for its potential applications in medicine and biotechnology. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has been studied as a potential treatment for various autoimmune diseases, including multiple sclerosis, psoriasis, and Crohn's disease. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been studied as a potential therapy for cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-12(8-10(9)2)15-14(16)13-6-7-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNFHSSGMLTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-methyl-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

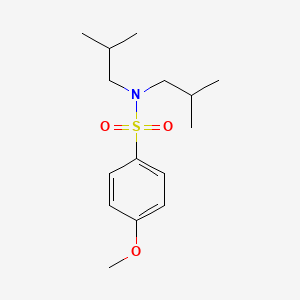

![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
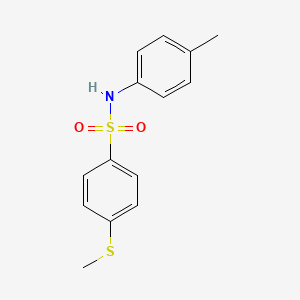
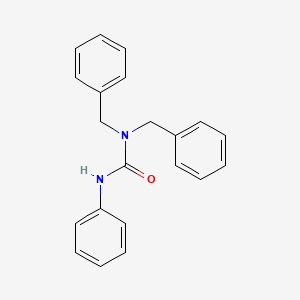
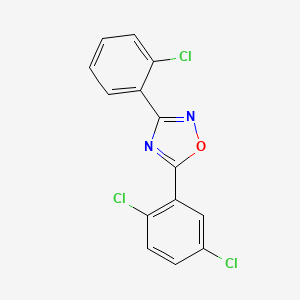
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)